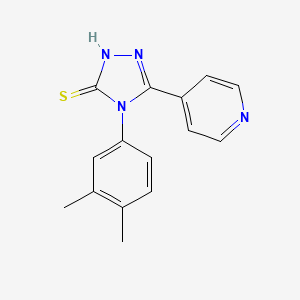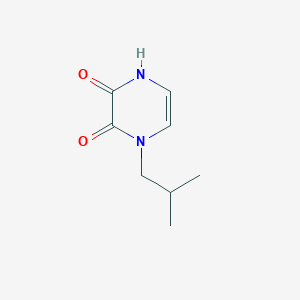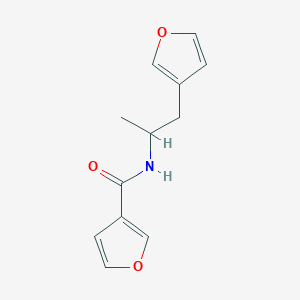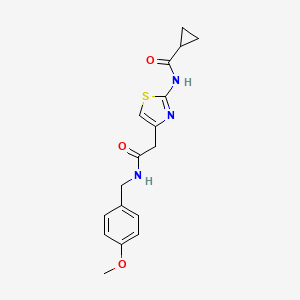
4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4-DMPTPT) is a synthetic compound that has been used for various scientific research applications. The compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- This compound, as part of the 1,2,4-triazole family, is synthesized through multi-step chemical reactions involving key intermediates like isonicotinic acid hydrazide, carbon disulfide, and hydrazine hydrate. Such compounds are structurally characterized using techniques like X-ray diffraction (XRD), NMR chemical shifts, and FT-IR spectroscopy, providing insights into their molecular architecture and tautomeric states (Bayrak et al., 2009), (Alaşalvar et al., 2021).
Antimicrobial and Antitubercular Activities
- The antimicrobial potential of these compounds is highlighted through their efficacy against various microbial strains. Studies demonstrate good to moderate activity, indicating their promise in developing new antimicrobial agents (Dave et al., 2007), (Bayrak et al., 2009).
Antioxidant and Radical Scavenging Activities
- The radical scavenging activities of these compounds have been evaluated using various assays, demonstrating their potential as antioxidants. This can be crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Alaşalvar et al., 2021), (Bekircan et al., 2008).
Corrosion Inhibition
- Schiff’s base derivatives of pyridyl substituted triazoles, including compounds similar to the mentioned chemical, have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the adsorption and formation of protective films on metal surfaces, showcasing their industrial application potential (Ansari et al., 2014).
Anti-inflammatory Activity
- Pyridyl-thiazolo[3,2-b][1,2,4]triazole derivatives, closely related to the compound , have shown significant anti-inflammatory properties. This opens avenues for their use in developing anti-inflammatory drugs (Toma et al., 2017).
Electrochemical CO2 Reduction
- Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety, akin to the chemical structure of interest, have been synthesized and screened for CO2 reduction ability. This research underlines the potential of such compounds in catalyzing the electrochemical reduction of CO2, a process vital for carbon capture and utilization efforts (Nganga et al., 2017).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-3-4-13(9-11(10)2)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFFLMOXIVIZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321824 |
Source


|
| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
117080-37-2 |
Source


|
| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)
![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)
![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)


![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)